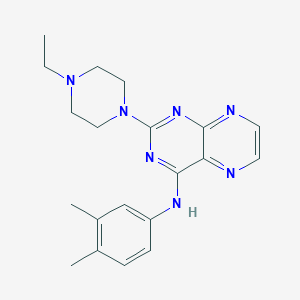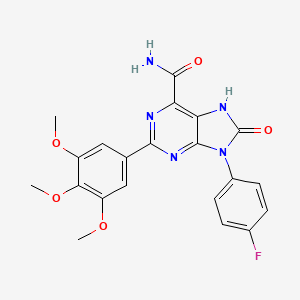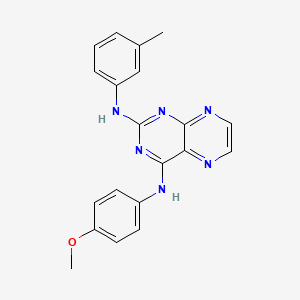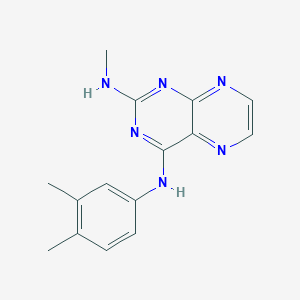
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, or 4-DMPP, is a pteridine-based amine compound with a broad range of applications in the scientific and medical fields. 4-DMPP is a member of the pteridine family, which includes a variety of compounds with similar structures and properties. 4-DMPP has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh). As such, 4-DMPP has been studied for its potential therapeutic uses in the treatment of neurological disorders.
科学的研究の応用
4-DMPP has been studied for its potential therapeutic uses in the treatment of neurological disorders. It has been found to inhibit the breakdown of the neurotransmitter acetylcholine (ACh), which is involved in the regulation of cognitive functions such as memory and learning. In animal models, 4-DMPP has been found to improve memory and learning performance, suggesting that it may be useful in the treatment of cognitive disorders such as Alzheimer’s disease. In addition, 4-DMPP has been studied for its potential anti-inflammatory and anti-cancer properties.
作用機序
4-DMPP acts as an inhibitor of the enzyme acetylcholinesterase (N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine). N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting the breakdown of ACh, 4-DMPP increases the amount of ACh available for the regulation of cognitive functions such as memory and learning.
Biochemical and Physiological Effects
4-DMPP has been studied for its potential effects on the biochemical and physiological processes involved in the regulation of cognitive functions. In animal models, 4-DMPP has been found to improve memory and learning performance. It has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, 4-DMPP has been found to reduce the levels of certain inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the regulation of inflammation.
実験室実験の利点と制限
One of the advantages of using 4-DMPP in laboratory experiments is its relatively low toxicity. 4-DMPP has been found to be non-toxic in animal models, making it a safe and effective compound for use in laboratory experiments. However, one of the limitations of using 4-DMPP is that it is not very stable in solution. As such, it is important to use it in a timely manner and store it in a cool, dry place.
将来の方向性
Future research on 4-DMPP could focus on its potential therapeutic uses in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be conducted to explore the potential anti-inflammatory and anti-cancer properties of 4-DMPP. In addition, research could be conducted to explore the potential of 4-DMPP as a therapeutic agent for other diseases and conditions, such as depression and anxiety. Finally, research could be conducted to explore the potential of 4-DMPP as a drug delivery system for other compounds.
合成法
4-DMPP can be synthesized through a variety of methods. The most common method involves the reaction of 3,4-dimethylphenyl piperazine with 4-ethylpiperazine in a mixture of dimethylformamide and acetonitrile. This reaction produces a mixture of the two isomers of 4-DMPP, which can then be separated by chromatography. Other methods of synthesis include the reaction of 3,4-dimethylphenyl piperazine with 4-ethylpiperazine in the presence of a base, such as sodium hydroxide, and the reaction of 3,4-dimethylphenyl piperazine with 4-ethylpiperazine in the presence of an acid, such as sulfuric acid.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXLHTRTFYLFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)


![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)